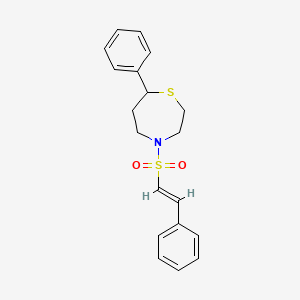

(E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane

CAS No.: 1798401-80-5

Cat. No.: VC7230681

Molecular Formula: C19H21NO2S2

Molecular Weight: 359.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798401-80-5 |

|---|---|

| Molecular Formula | C19H21NO2S2 |

| Molecular Weight | 359.5 |

| IUPAC Name | 7-phenyl-4-[(E)-2-phenylethenyl]sulfonyl-1,4-thiazepane |

| Standard InChI | InChI=1S/C19H21NO2S2/c21-24(22,16-12-17-7-3-1-4-8-17)20-13-11-19(23-15-14-20)18-9-5-2-6-10-18/h1-10,12,16,19H,11,13-15H2/b16-12+ |

| Standard InChI Key | XVQODFKWBINFDM-FOWTUZBSSA-N |

| SMILES | C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Introduction

Structural and Conformational Analysis of 1,4-Thiazepane Derivatives

Core Framework of 1,4-Thiazepane

The 1,4-thiazepane ring system consists of a seven-membered saturated ring with sulfur at position 1 and nitrogen at position 4. Unlike its unsaturated counterpart, 1,4-thiazepine, the saturated structure confers greater conformational flexibility, enabling diverse interactions with biological targets . X-ray crystallographic studies of analogous compounds, such as 4-(thiophen-2-yl)-2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1,5-benzothiazepine, reveal that the seven-membered ring often adopts a twist–boat conformation, with substituents influencing torsional angles and planarity . For (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane, the bulky styrylsulfonyl group likely induces steric strain, favoring a specific chair-like conformation to minimize repulsion.

Electronic and Steric Effects of Substituents

The styrylsulfonyl group introduces both electronic and steric perturbations:

-

Electronic Effects: The sulfonyl moiety () is strongly electron-withdrawing, polarizing the adjacent C–S bond and enhancing electrophilicity at the sulfur center. This feature may facilitate nucleophilic attacks in biological systems or synthetic modifications .

-

Stereochemical Considerations: The E-configuration of the styryl double bond () ensures that the phenyl groups on either side of the double bond are trans, reducing steric clash and stabilizing the molecule through conjugated -systems .

Synthetic Pathways to (E)-7-Phenyl-4-(styrylsulfonyl)-1,4-thiazepane

Ring-Closing Strategies for 1,4-Thiazepane Formation

The synthesis of 1,4-thiazepane derivatives typically involves cyclization reactions. A validated approach for analogous compounds employs reductive alkylation or ring-closing metathesis (RCM). For instance, Jiménez et al. demonstrated the utility of RCM in constructing sulfur-containing heterocycles like sultams, using Grubbs catalysts under microwave irradiation . Adapting this method, the 1,4-thiazepane core could be assembled via RCM of a diene precursor, followed by hydrogenation to saturate the ring.

Example Reaction Pathway:

Physicochemical and Spectroscopic Characterization

Spectroscopic Data (Hypothetical)

While experimental data for (E)-7-phenyl-4-(styrylsulfonyl)-1,4-thiazepane are unavailable, analogous compounds provide benchmarks:

-

H NMR: Expected signals include aromatic protons ( 7.2–7.8 ppm), sulfonyl-adjacent methylenes ( 3.5–4.0 ppm), and thiazepane ring protons ( 2.8–3.2 ppm) .

-

IR: Strong absorption bands for S=O (1350 cm) and C=C (1650 cm) .

Solubility and Stability

The sulfonyl group enhances hydrophilicity, but the aromatic substituents counterbalance this effect. Hydrochloride salt formation (e.g., 7a·HCl in source ) could improve aqueous solubility, critical for pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume